L-Isoleucyl-L-threonyl-L-prolyl-L-leucine

Description

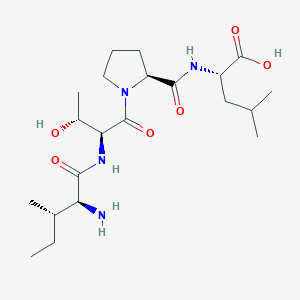

L-Isoleucyl-L-threonyl-L-prolyl-L-leucine is a tetrapeptide composed of the amino acids L-isoleucine, L-threonine, L-proline, and L-leucine

Properties

CAS No. |

182916-28-5 |

|---|---|

Molecular Formula |

C21H38N4O6 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H38N4O6/c1-6-12(4)16(22)19(28)24-17(13(5)26)20(29)25-9-7-8-15(25)18(27)23-14(21(30)31)10-11(2)3/h11-17,26H,6-10,22H2,1-5H3,(H,23,27)(H,24,28)(H,30,31)/t12-,13+,14-,15-,16-,17-/m0/s1 |

InChI Key |

CNVUCKAVMDNSIY-FQMQPWHVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-threonyl-L-prolyl-L-leucine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the coupling reactions, the protecting groups are removed to yield the final tetrapeptide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of large quantities of the peptide. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial hosts such as Escherichia coli, where the gene encoding the peptide is inserted into the host genome, and the peptide is expressed and purified from the microbial culture.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-threonyl-L-prolyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as the threonine residue, which contains a hydroxyl group.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions to oxidize specific residues.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.

Substitution: Chemical reagents such as N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC) can be used for amino acid substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific residues targeted. For example, oxidation of the threonine residue can yield a hydroxylated product, while reduction of disulfide bonds results in the formation of free thiol groups.

Scientific Research Applications

L-Isoleucyl-L-threonyl-L-prolyl-L-leucine has several scientific research applications, including:

Chemistry: The peptide is used as a model compound to study peptide synthesis, folding, and stability.

Biology: It serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases and peptidases.

Medicine: The peptide is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: It is used in the development of peptide-based materials and as a component in peptide synthesis kits.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-threonyl-L-prolyl-L-leucine depends on its specific application. In biological systems, the peptide can interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate proteases by binding to their active sites. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

L-Isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine: This peptide contains similar amino acids but includes tyrosine, which imparts different chemical properties and biological activities.

Cyclo-(L-isoleucyl-L-prolyl-L-leucyl-L-alanyl): A cyclic tetrapeptide with a different sequence and structure, leading to unique biological activities.

Uniqueness

L-Isoleucyl-L-threonyl-L-prolyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its linear structure and specific amino acid composition make it suitable for various research applications, distinguishing it from other similar peptides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.